N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Description
N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine–hydrogen chloride (1/1) (CAS: 52400-76-7) is a benzylamine derivative characterized by a 2-methyl-1,3-benzodioxol substituent and a hydrochloride salt. The molecular formula is inferred as C₁₇H₁₈ClNO₂, with a molecular weight of approximately 304.8 g/mol (based on analogous compounds in and ). Its structure includes a benzyl group linked to an ethylamine backbone, where the ethyl chain is substituted with a 2-methyl-1,3-benzodioxole moiety. The compound is synthesized via alkylation of benzylamine with a benzodioxol-containing alkyl chloride, followed by HCl salt formation. Key spectral features include aromatic proton signals (δ ~6.8–7.5 ppm for benzyl and benzodioxol groups) and a methyl group resonance (δ ~1.5–2.0 ppm) in ¹H NMR .
Properties
CAS No. |
52400-76-7 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-benzyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-17(19-15-9-5-6-10-16(15)20-17)11-12-18-13-14-7-3-2-4-8-14;/h2-10,18H,11-13H2,1H3;1H |
InChI Key |
AVEMQRFZNLPGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCNCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving the corresponding ketone and ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Secondary and tertiary amines
Scientific Research Applications
N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several phenethylamine and benzylamine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity: The target compound’s benzodioxol substituent distinguishes it from chloro- and nitro-substituted analogs. The ethylamine backbone is common across all compounds, but substitution patterns (e.g., benzodioxol vs. chloro) significantly alter physicochemical properties.
Synthetic Routes :
- The target compound is synthesized via alkylation of benzylamine (similar to ’s method for N-benzyl-acetamide derivatives), yielding 84% in analogous reactions .
- In contrast, nitro-substituted analogs () require nitration steps, which may reduce yields due to side reactions .
Spectroscopic Differences :
- ¹H NMR : Benzodioxol protons (δ ~6.8 ppm) are distinct from nitroaromatic signals (δ ~8.0 ppm in ) .
- IR : Nitro groups show strong absorption at ~1520 cm⁻¹, absent in the benzodioxol compound .
Applications :
- The benzodioxol moiety () is associated with serotonergic activity in psychoactive compounds, whereas chloro-substituted analogs () may act as stimulant precursors .
- Nitro-substituted derivatives () are often intermediates in antidepressant or antimicrobial synthesis due to their electron-withdrawing properties .
Contradictions and Limitations
- Solubility : While the target compound’s HCl salt enhances water solubility, the benzodioxol group may reduce lipid solubility compared to butyl-substituted analogs () .
- Biological Activity : Benzodioxol derivatives are often associated with CNS effects, but direct evidence for the target compound’s activity is absent in the provided data .
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